Cas no 1891572-54-5 (methyl 2-(5-bromo-3-fluoro-2-hydroxyphenyl)-2-hydroxyacetate)

methyl 2-(5-bromo-3-fluoro-2-hydroxyphenyl)-2-hydroxyacetate Chemical and Physical Properties
Names and Identifiers
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- methyl 2-(5-bromo-3-fluoro-2-hydroxyphenyl)-2-hydroxyacetate
- 1891572-54-5
- EN300-1937692
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- Inchi: 1S/C9H8BrFO4/c1-15-9(14)8(13)5-2-4(10)3-6(11)7(5)12/h2-3,8,12-13H,1H3
- InChI Key: ADTXWUIWUBRMRS-UHFFFAOYSA-N
- SMILES: BrC1C=C(C(=C(C=1)C(C(=O)OC)O)O)F
Computed Properties
- Exact Mass: 277.95900g/mol
- Monoisotopic Mass: 277.95900g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 238
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 66.8Ų
- XLogP3: 2.1
methyl 2-(5-bromo-3-fluoro-2-hydroxyphenyl)-2-hydroxyacetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1937692-0.1g |
methyl 2-(5-bromo-3-fluoro-2-hydroxyphenyl)-2-hydroxyacetate |
1891572-54-5 | 0.1g |
$892.0 | 2023-09-17 | ||
Enamine | EN300-1937692-10.0g |
methyl 2-(5-bromo-3-fluoro-2-hydroxyphenyl)-2-hydroxyacetate |
1891572-54-5 | 10g |
$4360.0 | 2023-05-31 | ||
Enamine | EN300-1937692-0.25g |
methyl 2-(5-bromo-3-fluoro-2-hydroxyphenyl)-2-hydroxyacetate |
1891572-54-5 | 0.25g |
$933.0 | 2023-09-17 | ||
Enamine | EN300-1937692-5.0g |
methyl 2-(5-bromo-3-fluoro-2-hydroxyphenyl)-2-hydroxyacetate |
1891572-54-5 | 5g |
$2940.0 | 2023-05-31 | ||
Enamine | EN300-1937692-0.05g |
methyl 2-(5-bromo-3-fluoro-2-hydroxyphenyl)-2-hydroxyacetate |
1891572-54-5 | 0.05g |
$851.0 | 2023-09-17 | ||
Enamine | EN300-1937692-10g |
methyl 2-(5-bromo-3-fluoro-2-hydroxyphenyl)-2-hydroxyacetate |
1891572-54-5 | 10g |
$4360.0 | 2023-09-17 | ||
Enamine | EN300-1937692-1g |
methyl 2-(5-bromo-3-fluoro-2-hydroxyphenyl)-2-hydroxyacetate |
1891572-54-5 | 1g |
$1014.0 | 2023-09-17 | ||
Enamine | EN300-1937692-0.5g |
methyl 2-(5-bromo-3-fluoro-2-hydroxyphenyl)-2-hydroxyacetate |
1891572-54-5 | 0.5g |
$974.0 | 2023-09-17 | ||
Enamine | EN300-1937692-1.0g |
methyl 2-(5-bromo-3-fluoro-2-hydroxyphenyl)-2-hydroxyacetate |
1891572-54-5 | 1g |
$1014.0 | 2023-05-31 | ||
Enamine | EN300-1937692-2.5g |
methyl 2-(5-bromo-3-fluoro-2-hydroxyphenyl)-2-hydroxyacetate |
1891572-54-5 | 2.5g |
$1988.0 | 2023-09-17 |
methyl 2-(5-bromo-3-fluoro-2-hydroxyphenyl)-2-hydroxyacetate Related Literature
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Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107
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Yu-Fei Ao,Christian Malm,Johannes Hunger Dalton Trans., 2018,47, 7883-7887
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Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494
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Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346
Additional information on methyl 2-(5-bromo-3-fluoro-2-hydroxyphenyl)-2-hydroxyacetate
Methyl 2-(5-bromo-3-fluoro-2-hydroxyphenyl)-2-hydroxyacetate (CAS No. 1891572-54-5): A Comprehensive Overview
Methyl 2-(5-bromo-3-fluoro-2-hydroxyphenyl)-2-hydroxyacetate, identified by its CAS number 1891572-54-5, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This compound, characterized by its unique structural features, has garnered attention due to its potential applications in drug discovery and molecular research. The presence of both hydroxyl and halogen substituents in its aromatic ring makes it a versatile scaffold for further chemical modifications and biological investigations.
The structural formula of Methyl 2-(5-bromo-3-fluoro-2-hydroxyphenyl)-2-hydroxyacetate consists of a benzene ring substituted with a bromo atom at the 5-position, a fluoro atom at the 3-position, and two hydroxyl groups at the 2- and 6-positions. Additionally, the acetate moiety at the 2-position introduces further reactivity, making it a valuable intermediate in synthetic chemistry. This combination of functional groups enhances its utility in various chemical transformations and biological assays.
In recent years, there has been a growing interest in developing novel compounds with enhanced pharmacological properties. Methyl 2-(5-bromo-3-fluoro-2-hydroxyphenyl)-2-hydroxyacetate has been explored as a potential candidate for various therapeutic applications. Its structural features suggest that it may exhibit inhibitory activity against certain enzymes and receptors, making it a promising lead compound for drug development. Specifically, the presence of both hydroxyl and halogen substituents allows for diverse interactions with biological targets, which is crucial for designing effective pharmaceutical agents.
One of the most compelling aspects of Methyl 2-(5-bromo-3-fluoro-2-hydroxyphenyl)-2-hydroxyacetate is its potential role in the synthesis of more complex molecules. The compound can serve as a building block for larger scaffolds, enabling researchers to explore new chemical spaces and discover novel bioactive entities. Its reactivity also makes it suitable for use in cross-coupling reactions, which are fundamental in modern synthetic organic chemistry. These reactions allow for the introduction of additional functional groups and the construction of intricate molecular architectures.
The pharmacological profile of Methyl 2-(5-bromo-3-fluoro-2-hydroxyphenyl)-2-hydroxyacetate has been investigated in several preclinical studies. Initial findings suggest that it may possess anti-inflammatory, antioxidant, and anticancer properties. These effects are attributed to its ability to modulate various signaling pathways and interact with key biological targets. For instance, the hydroxyl groups can engage in hydrogen bonding with polar residues in proteins, while the halogen atoms can participate in halogen bonding interactions, which are increasingly recognized as important non-covalent interactions in drug design.
The synthesis of Methyl 2-(5-bromo-3-fluoro-2-hydroxyphenyl)-2-hydroxyacetate involves multiple steps, each requiring careful optimization to ensure high yield and purity. The process typically begins with the functionalization of a bromobenzene derivative, followed by fluorination and hydroxyl group introduction. Advanced techniques such as palladium-catalyzed cross-coupling reactions are often employed to achieve these transformations efficiently. The final product is then isolated and purified through conventional methods such as column chromatography or recrystallization.
In conclusion, Methyl 2-(5-bromo-3-fluoro-2-hydroxyphenyl)-2-hydroxyacetate (CAS No. 1891572-54-5) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and versatile reactivity make it a valuable tool for drug discovery and molecular research. As our understanding of biological systems continues to evolve, compounds like this one will play an increasingly important role in developing innovative therapeutic strategies.
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